N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-7-3-4-14-24(21)20-12-10-19(11-13-20)23-22(26)18-9-8-16-5-1-2-6-17(16)15-18/h1-2,5-6,8-13,15H,3-4,7,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVVMUPVBRGDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized from piperidine through oxidation reactions using reagents such as sodium chlorite under mild conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.
Coupling with Naphthalene: The final step involves coupling the phenyl-piperidinone intermediate with a naphthalene derivative, typically through an amide bond formation using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The piperidinone moiety can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group in the piperidinone ring to an alcohol.
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit the activity of certain enzymes, such as factor Xa, by binding to their active sites. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Pharmacological Relevance
Apixaban (CAS 503612-47-3)
- Structure : Contains a 4-(2-oxopiperidin-1-yl)phenyl group linked to a pyrazolo-pyridine core.
- Activity : Anticoagulant, targeting Factor Xa.
N-(4-Bromophenyl)naphthalene-2-carboxamide (Compound 6)
- Structure : Shares the naphthalene-2-carboxamide core but substitutes the 2-oxopiperidinyl group with a bromine atom.
- Synthesis : Synthesized via microwave-assisted amidation (150°C, 800 W, 2 hours) using 2-naphthoic acid and 4-bromoaniline in solvent-free conditions or with DMF/PhCl .
- Implications : The bromine substituent may reduce metabolic stability compared to the oxopiperidinyl group, highlighting the latter’s role in enhancing drug-like properties.
N-[4-[4-(tert-butyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)naphthalene-2-carboxamide (CAS 57360-63-1)
- Structure: Features a naphthalene-2-carboxamide core with azo and tert-butyl phenoxy substituents.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|---|
| N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide | C22H20N2O2 | 344.4 | ~3.8* | ~60 | 2-oxopiperidinyl phenyl |
| Apixaban | C25H25N5O4 | 459.5 | 2.1 | 107 | Pyrazolo-pyridine, 2-oxopiperidinyl |
| N-(4-Bromophenyl)naphthalene-2-carboxamide | C17H12BrNO | 326.2 | ~3.5 | 49 | Bromophenyl |
| CAS 57360-63-1 | C33H29N3O3 | 515.6 | 7.5 | 79.8 | tert-butyl phenoxy, phenylazo |
*Estimated via computational tools (e.g., ChemDraw).
Biological Activity
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic compound that has attracted attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a naphthalene core linked to a piperidinone moiety through a phenyl group , with the molecular formula . Its structure suggests significant potential for biological activity, particularly in the context of enzyme inhibition and receptor interactions.
This compound primarily acts as an inhibitor of activated factor X (FXa) , a key enzyme in the coagulation cascade. By inhibiting FXa, this compound reduces thrombin generation, which is crucial for blood clotting processes. The mechanism can be summarized as follows:
- Binding Interaction : The compound binds competitively to the active site of FXa, disrupting its enzymatic activity.
- Dose-Dependent Efficacy : It exhibits dose-dependent antithrombotic effects while preserving hemostasis at therapeutic doses.
- Influence on Cellular Functions : By reducing thrombin levels, it indirectly inhibits platelet aggregation, highlighting its potential in managing thromboembolic disorders.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various studies:
Anticoagulant Activity
A study demonstrated that this compound effectively inhibits FXa activity with an IC50 value indicating its potency as an anticoagulant agent. This positions it as a candidate for therapeutic applications in treating conditions such as deep vein thrombosis and pulmonary embolism.
Interaction with Biomolecules
Research indicates that this compound interacts with various enzymes and proteins, influencing biochemical pathways related to coagulation and cellular signaling. Such interactions may lead to diverse therapeutic effects beyond anticoagulation.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- In Vitro Studies : Laboratory experiments have shown that the compound significantly reduces thrombin generation in human plasma, confirming its role as an FXa inhibitor.
- Animal Models : In vivo studies using animal models have illustrated its efficacy in preventing thrombus formation without adversely affecting bleeding time.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have provided insights into how modifications to the structure can enhance or diminish biological activity, guiding future drug design efforts .
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| FXa Inhibition | Competitive inhibitor with significant potency | , |
| Antithrombotic Effects | Dose-dependent efficacy while preserving hemostasis | , |
| Cellular Interaction | Influences cell function via thrombin reduction | , |
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide?
- Methodological Answer : The synthesis involves coupling a naphthalene-2-carboxylic acid derivative with a substituted aniline containing a 2-oxopiperidinyl group. Critical steps include:
- Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours to ensure high yields .
- Piperidinone introduction : Alkylation or condensation reactions under nitrogen atmosphere to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Optimization focuses on solvent choice (e.g., DMF for solubility), pH control during amidation, and catalytic additives (e.g., DMAP) to reduce side reactions .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm). The 2-oxopiperidinyl group is confirmed by characteristic methylene signals (δ 2.5–3.5 ppm) and ketone resonance (δ ~207 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 375.18 (calculated for CHNO) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
- Methodological Answer :
- In vitro enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) or proteases using fluorogenic substrates. IC values are determined via dose-response curves .
- Cell viability assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins (e.g., Bcl-2, HDACs) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning) be resolved during structural elucidation?
- Methodological Answer :
- Twinning analysis : Use the SHELXT or SHELXD software to identify twin laws (e.g., [100 010 101] for non-merohedral twins) .
- Refinement strategies : Apply the HKLF5 format in SHELXL to refine against twinned data. Parameter constraints (e.g., ISOR, DELU) stabilize refinement of disordered regions .
- Validation tools : Check R and CC to assess data quality. Twin fraction ratios (e.g., 0.357:0.643) are refined iteratively .
Q. What experimental approaches address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response normalization : Account for variations in cell line sensitivity (e.g., EC in MDA-MB-231 vs. A549) by using internal controls (e.g., staurosporine as a reference inhibitor) .
- Target validation : CRISPR/Cas9 knockout of putative targets (e.g., HDAC6) to confirm on-mechanism effects .
- Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer :
- Pharmacophore modeling : Identify critical moieties (e.g., the 2-oxopiperidinyl group for hydrogen bonding) using Schrödinger’s Phase or MOE .
- Fragment replacement : Substitute the naphthalene ring with indole or quinoline scaffolds to evaluate π-π stacking efficiency .
- Bioisosteric substitutions : Replace the carboxamide with sulfonamide or urea groups to modulate solubility and target affinity .
Data from analogs (e.g., 3-methoxypiperidinyl derivatives) show improved IC values (e.g., 0.8 µM vs. 2.3 µM for EGFR inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
